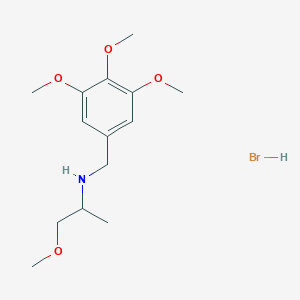
(2-Methoxy-1-methylethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide
Overview
Description
“(2-Methoxy-1-methylethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609395-68-7 . It has a molecular weight of 350.25 . The IUPAC name for this compound is 1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-propanamine hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO4.BrH/c1-10(9-16-2)15-8-11-6-12(17-3)14(19-5)13(7-11)18-4;/h6-7,10,15H,8-9H2,1-5H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (2-Methoxy-1-methylethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide, focusing on six unique fields:
Pharmacological Research
This compound is often studied for its potential pharmacological properties. Researchers investigate its effects on various biological systems, including its potential as an anti-inflammatory, analgesic, or antipyretic agent. Its structural similarity to other bioactive amines suggests it may interact with neurotransmitter systems, making it a candidate for neurological studies .
Cancer Research
Due to its unique chemical structure, this compound is explored for its potential anti-cancer properties. Studies focus on its ability to inhibit the growth of cancer cells or induce apoptosis (programmed cell death). Researchers are particularly interested in its effects on specific cancer cell lines and its potential to be developed into a chemotherapeutic agent .
Neuroprotective Studies
The compound’s potential neuroprotective effects are another area of interest. Researchers examine its ability to protect neurons from damage caused by oxidative stress or neurotoxins. This makes it a candidate for studies related to neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Synthetic Chemistry
In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields, including pharmaceuticals and materials science .
Analytical Chemistry
Analytical chemists use this compound as a reference standard or a reagent in various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, ensuring accuracy and reliability in quantitative analyses .
Material Science
Researchers in material science explore the use of this compound in the development of new materials. Its chemical properties may contribute to the creation of polymers, coatings, or other materials with specific desired characteristics, such as enhanced durability or unique optical properties .
properties
IUPAC Name |
1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4.BrH/c1-10(9-16-2)15-8-11-6-12(17-3)14(19-5)13(7-11)18-4;/h6-7,10,15H,8-9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNSBMWSRYREQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=C(C(=C1)OC)OC)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-1-methylethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide | |
CAS RN |
1609395-68-7 | |
| Record name | Benzenemethanamine, 3,4,5-trimethoxy-N-(2-methoxy-1-methylethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



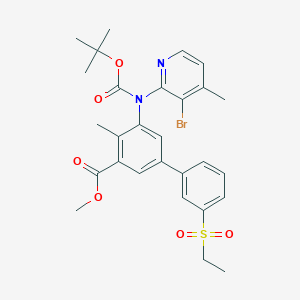

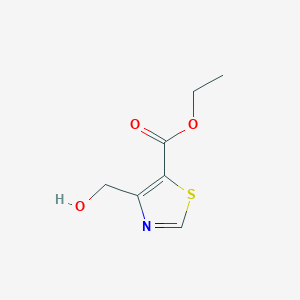

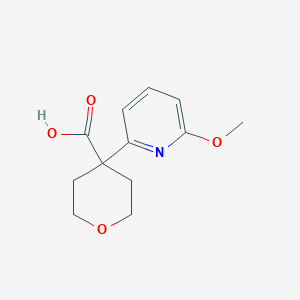
![tert-Butyl 8'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3059921.png)
![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B3059922.png)
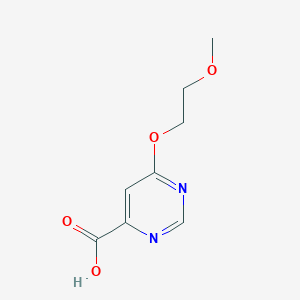
![[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3059925.png)

![(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride](/img/structure/B3059927.png)
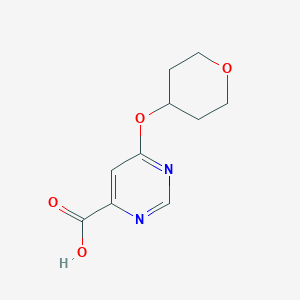
![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3059929.png)
![6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B3059930.png)